molecular formula C8H14F2N4O B1478417 1-(2-Azidoethyl)-4,4-difluoro-2-(methoxymethyl)pyrrolidine CAS No. 2098047-14-2

1-(2-Azidoethyl)-4,4-difluoro-2-(methoxymethyl)pyrrolidine

Cat. No. B1478417
CAS RN: 2098047-14-2
M. Wt: 220.22 g/mol
InChI Key: SFPLYMUCAXRHCJ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4,4-difluoro-2-(methoxymethyl)pyrrolidine (AEDFMP) is a heterocyclic compound composed of an azido group, a difluoromethyl group, and a methoxymethyl group. It is a versatile building block in organic synthesis and has been widely used in the fields of medicinal chemistry, materials science, and nanotechnology. AEDFMP has also been studied for its potential therapeutic applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Enantioselective Reactions

  • Enantioselective Fluorodehydroxylation: The synthesis of homochiral aminofluorosulphurane derivatives, closely related to the chemical structure of interest, has demonstrated effectiveness in enantioselective fluorodehydroxylation reactions. This process highlights the potential for creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Hann & Sampson, 1989).

Cycloaddition Reactions

  • Polyfluorinated Pyrrolidines Synthesis: Research on the thermal condensation of aziridines with perfluoroalkenes, including the synthesis of polyfluorinated pyrrolidines, underscores the utility of such compounds in generating fluorinated pyrroles. These fluorinated compounds have significant implications in developing materials with unique properties, such as increased stability and bioactivity (Leroy & Wakselman, 1976).

Pyrrolidine Derivatives in Medicinal Chemistry

  • Inhibitory Activities Towards Caspases: The study of substituted pyrrolidine derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin has revealed their inhibitory activities against caspases-3 and -7. This discovery is pivotal in developing therapeutic agents targeting apoptosis, which is a critical process in diseases such as cancer and neurodegeneration. Some derivatives have shown nanomolar scale inhibition, offering a potential pathway for developing highly effective drugs (Limpachayaporn et al., 2013).

Pyrrolidine-Based Ligands in Asymmetric Synthesis

  • Chiral Ligands for Asymmetric Catalysis: The utilization of pyrrolidine derivatives as chiral ligands in copper complexes for asymmetric alkylation demonstrates the versatility of these compounds in synthetic organic chemistry. Such ligands have led to high enantioselectivities in the synthesis of various organic molecules, showing their importance in producing chiral compounds for pharmaceutical applications (Leyendecker & Laucher, 1983).

Pyrrolidine and Pyrroline Derivatives in Chemical Synthesis

  • Synthesis of Pyrrolidines and Pyrrolines: Research into the synthesis of pyrrolidine and pyrroline derivatives, and their subsequent transformations, underscores the value of these compounds in organic synthesis. These studies provide insights into the formation of cyclic compounds, which are foundational structures in many natural products and pharmaceuticals (Ghelfi et al., 2003).

properties

IUPAC Name

1-(2-azidoethyl)-4,4-difluoro-2-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N4O/c1-15-5-7-4-8(9,10)6-14(7)3-2-12-13-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLYMUCAXRHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-4,4-difluoro-2-(methoxymethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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